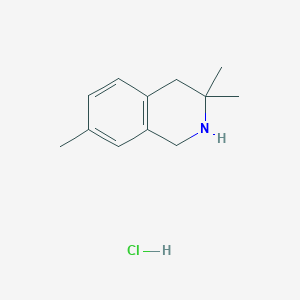

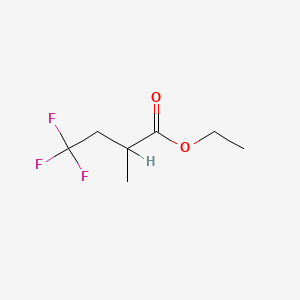

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

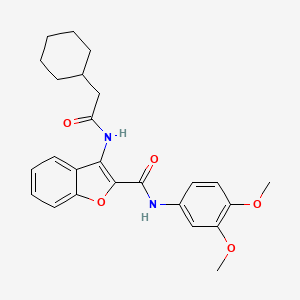

“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is a benzoate ester and a member of phenols . It is functionally related to salicylic acid .

Synthesis Analysis

“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” has been used in the synthesis of N - p -methoxyphenylbenzimino- p -chloro- o -carbomethoxyphenyl ether . It is also used in the enantioselective synthesis of (+)-coriandrone A and B, two bioactive natural products .Molecular Structure Analysis

The molecular formula of “Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is C9H9ClO4 . The average mass is 200.619 Da and the monoisotopic mass is 200.024017 Da .Chemical Reactions Analysis

“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is a reactant in the preparation of aryl-1,3,5-triazine derivatives as histamine H4 receptor ligands .Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” is a white to light yellow crystal powder . The molecular weight is 216.62 .科学的研究の応用

Antitumor and Antimicrobial Activities

Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, a derivative found in the mangrove endophytic fungus Nigrospora sp., shows moderate antitumor and antimicrobial activities. This suggests its potential in the development of new therapeutic agents for treating cancer and infections (Xia et al., 2011).

Photochemical Properties

Compounds related to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, such as methyl salicylate and other related compounds, have been studied for their ability to generate and quench singlet molecular oxygen. These studies are significant in understanding the photochemical behavior of similar compounds and their potential application in photostabilization (Soltermann et al., 1995).

Synthesis and Structural Analysis

The synthesis processes of compounds closely related to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate have been extensively studied. These synthesis methods are crucial for the production of various medicinal and chemical intermediates, contributing to the development of pharmaceuticals and other chemical products (Wang Yu, 2008).

Antioxidant Activity

Phenyl ether derivatives related to Methyl 5-chloro-2-hydroxy-4-methoxybenzoate, isolated from marine-derived fungi, have shown strong antioxidant activities. This indicates the potential use of these compounds in developing antioxidant therapies or supplements (Xu et al., 2017).

Interaction with Biological Systems

Studies on the interaction of similar compounds with biological systems, such as their antimicrobial and anti-inflammatory activities, provide insights into their potential therapeutic applications. These compounds could be key in developing new treatments for various diseases (Choudhary et al., 2009).

Safety and Hazards

The safety information for a similar compound, “Methyl 4-bromo-5-chloro-2-methoxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions for “Methyl 5-chloro-2-hydroxy-4-methoxybenzoate” could involve further exploration of its potential uses in the synthesis of other compounds, given its use in the synthesis of N - p -methoxyphenylbenzimino- p -chloro- o -carbomethoxyphenyl ether and in the enantioselective synthesis of (+)-coriandrone A and B .

特性

IUPAC Name |

methyl 5-chloro-2-hydroxy-4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXDTJRDBCETGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2999871.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)

![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2999890.png)